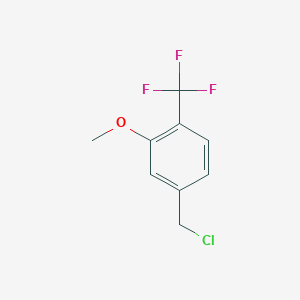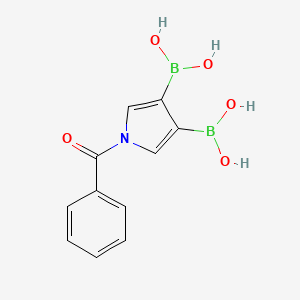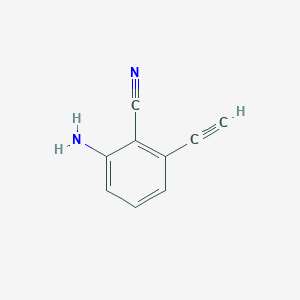![molecular formula C7H12ClNO2 B13494268 rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,4S,5S)-2-azabicyclo[221]heptane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the cyclization of appropriate precursors in the presence of a strong acid or base. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Applications De Recherche Scientifique
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 |
Clé InChI |
KPRZFKMTWXRXCX-WLUDYRNVSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1CN2)C(=O)O.Cl |
SMILES canonique |
C1C2CC(C1CN2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B13494214.png)

![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)


![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)

![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)

![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
